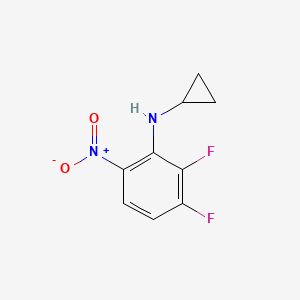

N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Description

Contextualization within Fluorinated Nitroanilines and Cyclopropylated Aromatic Systems

Fluorinated nitroanilines are a class of compounds recognized for their utility as versatile building blocks in organic synthesis. The presence of fluorine atoms can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and the physiological properties of molecules derived from it. The nitro group, a strong electron-withdrawing group, further activates the aromatic ring towards nucleophilic aromatic substitution, a fundamental reaction in the synthesis of complex molecules. For instance, related compounds like 4-fluoro-3-nitroaniline (B182485) are classified as organofluorine compounds and nitroanilines, highlighting their dual chemical nature. chemicalbook.com

The cyclopropyl (B3062369) group, a three-membered carbon ring, is another feature of significant interest in medicinal chemistry. nih.gov Its incorporation into aromatic systems can impart unique conformational constraints and metabolic stability. The cyclopropyl ring's high s-character in its C-H bonds and its ability to act as a "bioisostere" for other functional groups make it a valuable tool for modulating the properties of drug candidates. nih.gov The study of N-alkyl-N-cyclopropylanilines has provided mechanistic insights into reactions involving the cyclopropyl group, such as its selective cleavage under certain conditions. researchgate.net

Significance as a Research Compound in Contemporary Synthetic and Mechanistic Chemistry

The true significance of N-Cyclopropyl-2,3-difluoro-6-nitroaniline in contemporary research appears to be as a potential, yet underexplored, intermediate in the synthesis of more complex molecules. Its structure suggests a plausible synthetic route starting from a poly-fluorinated nitrobenzene (B124822), followed by a nucleophilic aromatic substitution reaction with cyclopropylamine (B47189). This is supported by patent literature describing the preparation of structurally similar compounds like N-cyclopropyl-3-chloro-2,4-difluoro-6-nitroaniline and N-cyclopropyl-2,3-dichloro-4-fluoro-6-nitroaniline.

The combination of the activating nitro group and the two fluorine atoms on the aniline (B41778) ring would make it a highly reactive substrate for further chemical transformations. Mechanistic studies on related cyclopropylamines have shown their utility in various cycloaddition reactions, often catalyzed by visible light, indicating the potential for novel reactivity pathways. nih.gov

Overview of Academic Research Perspectives and Areas of Investigation

Currently, there is a notable lack of specific academic research perspectives or dedicated areas of investigation for this compound itself. The scientific community has extensively studied its constituent parts in isolation or in different molecular contexts. For example, the reactivity of electrophilic cyclopropanes and the synthesis of various fluorinated anilines are well-documented subjects.

The future research potential for this compound would likely lie in its application as a specialized building block. Its unique combination of functional groups could be exploited in the synthesis of novel agrochemicals, pharmaceuticals, or materials. However, without dedicated studies, its specific contributions to these fields remain speculative.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O2/c10-6-3-4-7(13(14)15)9(8(6)11)12-5-1-2-5/h3-5,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCMNSWNFKRDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734419 | |

| Record name | N-Cyclopropyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249882-57-2 | |

| Record name | N-Cyclopropyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl 2,3 Difluoro 6 Nitroaniline

Reactivity of the Anilino Moiety

The chemical character of the anilino portion of N-Cyclopropyl-2,3-difluoro-6-nitroaniline is fundamentally shaped by the electronic properties of the substituents on the aromatic ring.

Basicity and Protonation Equilibria in Diverse Media

The basicity of anilines is a direct measure of the availability of the nitrogen lone pair to accept a proton. In this compound, the amine's basicity is significantly diminished by the cumulative electron-withdrawing effects of the ortho-nitro group and the two adjacent fluorine atoms. These groups pull electron density away from the nitrogen atom through both inductive and resonance effects, making the lone pair less available for protonation. unizin.org

Aromatic amines are inherently less basic than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system. qorganica.com The presence of strong electron-withdrawing groups (EWGs) further exacerbates this effect, leading to a substantial decrease in basicity (increase in pKb). unizin.orgyoutube.com For instance, the pKb of aniline (B41778) is 9.4, while the pKb of p-nitroaniline is 13.0, illustrating the potent base-weakening effect of a nitro group. qorganica.com

The basicity of substituted anilines is also influenced by the medium. In the gas phase, the site of protonation can shift from the nitrogen atom to the aromatic ring, depending on the substituent's ability to stabilize the resulting cation. acs.orgacs.org However, in aqueous solution, protonation almost invariably occurs at the nitrogen atom. acs.org For this compound, the combined deactivating power of the nitro and fluoro groups makes it a very weak base in any medium.

Table 1: Effect of Substituents on the Basicity (pKb) of Anilines This table illustrates the impact of electron-donating and electron-withdrawing groups on the basicity of aniline. Lower pKb values indicate stronger basicity.

Data sourced from general organic chemistry principles and tables of pKb values for substituted anilines. qorganica.com

Electrophilic Aromatic Substitution Potentials and Regiodirecting Effects

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is expected to be extremely difficult. The reaction rate is governed by the nature of the substituents already present. ijrar.org The ring has three powerful deactivating groups: two fluoro atoms and one nitro group. unizin.org While the N-cyclopropylamino group is typically a strong activating, ortho-, para-director, its influence is severely curtailed. byjus.com

The directing effects of the substituents are as follows:

-NH-cyclopropyl: Activating, ortho-, para-directing.

-F (x2): Deactivating, ortho-, para-directing. ijrar.org

-NO₂: Strongly deactivating, meta-directing.

The two available positions for substitution are C4 and C5. The N-cyclopropylamino group directs ortho (to C6, blocked) and para (to C4). The fluorine at C2 directs ortho (to C1/C3, blocked) and para (to C5). The fluorine at C3 directs ortho (to C2/C4) and para (to C6, blocked). The nitro group at C6 directs meta (to C2/C4, C2 blocked).

Considering these effects, any potential electrophilic attack would be directed primarily to the C4 position, which is para to the amino group and meta to the nitro group. However, the overwhelming deactivation of the ring by three potent electron-withdrawing groups suggests that the molecule would be highly unreactive towards most EAS reactions. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the amino group would be protonated to form an -NH₂⁺-cyclopropyl group. This ammonium-like substituent is a powerful deactivating, meta-director, which would further shut down any reactivity. docsity.com

Impact of Fluoro and Nitro Substituents on Amine Nucleophilicity

Nucleophilicity, the ability of the amine to attack an electrophilic carbon, generally trends with basicity, though it is more sensitive to steric hindrance. masterorganicchemistry.com The strong electron-withdrawing nature of the ortho-nitro and adjacent fluoro groups significantly reduces the electron density on the nitrogen atom of this compound. This reduction in electron density makes the amine a much weaker nucleophile compared to unsubstituted N-cyclopropylaniline or aniline itself. masterorganicchemistry.com

For example, the presence of an electron-withdrawing oxygen in morpholine (B109124) reduces its nucleophilicity by a factor of 300 compared to piperidine. masterorganicchemistry.com Given that both a nitro group and two fluoro atoms are present on the ring of the title compound, a dramatic decrease in the amine's nucleophilicity is expected. This renders the nitrogen atom less likely to participate in nucleophilic substitution or addition reactions.

Reactivity of the Cyclopropyl (B3062369) Ring

The cyclopropyl group, while generally stable, possesses inherent ring strain that makes it susceptible to specific types of reactions not observed in other alkyl systems.

Ring-Opening Reactions via Nucleophilic Attack or Electrophilic Activation

The cyclopropyl ring in N-cyclopropylanilines is known to undergo irreversible ring-opening upon single-electron transfer (SET) oxidation of the nitrogen atom. acs.org This process can be initiated by chemical oxidants, electrochemical methods, or photosensitizers. acs.orgbeilstein-journals.org The oxidation generates a nitrogen radical cation. This intermediate rapidly undergoes cleavage of the three-membered ring.

The utility of N-cyclopropylanilines as probes for oxidative processes stems from this irreversible ring-opening, which is driven by the significant release of strain energy (approximately 28 kcal/mol). acs.org This process effectively "traps" the oxidized state, preventing the back-electron transfer that can complicate the study of other amines. acs.org

Mechanistic studies on N-cyclopropylaniline reveal that the initial SET oxidation leads to the formation of a cyclopropylaminyl radical cation. acs.org This species is short-lived and immediately undergoes ring-opening to form a more stable, resonance-delocalized iminium distonic radical cation. acs.org This intermediate has both a radical center and a cationic center on different atoms.

Table of Mentioned Compounds

Metal-Catalyzed Ring Transformations

The strained three-membered ring of the cyclopropyl group in N-cyclopropyl-anilines is susceptible to ring-opening transformations catalyzed by transition metals. These reactions often proceed via the formation of metalacyclobutane intermediates, leading to a variety of valuable chemical structures. While specific studies on this compound are not extensively documented, the reactivity of simpler aryl cyclopropyl ketones has been shown to undergo cycloadditions catalyzed by Ni(0) complexes. nih.gov Gold-catalyzed reactions, such as the AuCl₃-catalyzed cycloketalization of intermediates to form highly functionalized tetrahydropyran (B127337) cores, have also been reported in complex syntheses. mdpi.com Palladium-catalyzed cross-coupling reactions, including the Stille, Hiyama, and Sonogashira reactions, represent a broad class of transformations that could potentially be applied to functionalized cyclopropylamine (B47189) derivatives. mdpi.com The reactivity in such transformations is highly dependent on the nature of the metal catalyst, the ligands, and the substrate's electronic properties. The strong electron-withdrawing character of the nitro and fluoro substituents on the aniline ring is expected to significantly influence the catalytic cycle.

Cycloaddition Reactions Involving the Cyclopropyl Group as a Synthon

The cyclopropylamine moiety can act as a three-carbon (C3) synthon in cycloaddition reactions, providing a powerful method for constructing five-membered rings. nih.govnih.gov This reactivity stems from the ability of the cyclopropyl group to undergo ring-opening upon activation.

Formal [3+2] cycloadditions of N-aryl cyclopropylamines with electron-poor olefins have been achieved through visible-light photoredox catalysis to produce highly substituted cyclopentanes. nih.govnih.govchemrxiv.org These reactions can be initiated by the one-electron reduction of a ketone or oxidation of the amine, which triggers the opening of the cyclopropane (B1198618) ring to form a radical intermediate that then engages with an olefin. nih.govnih.gov

A notable development is the photochemical [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds that proceeds without the need for external photocatalysts or additives. chemrxiv.orgchemrxiv.orgresearchgate.net This method, which operates through a Single Electron Transfer (SET) pathway via an electron donor-acceptor (EDA) complex, offers a broad substrate scope for synthesizing N-arylaminocyclopentanes in good to excellent yields. chemrxiv.orgchemrxiv.orgresearchgate.net The reaction is typically carried out by irradiating a solution of the N-aryl cyclopropylamine and an excess of the olefin in a solvent like acetonitrile (B52724) with blue LEDs (465 nm). researchgate.net

The electronic properties of the aryl ring on the cyclopropylamine influence the efficiency of the SET process. chemrxiv.org While specific data for this compound is not available, studies on substituted N-phenylcyclopropylamines show that electron-donating groups on the aryl ring can enhance reaction yields, whereas strong electron-withdrawing groups can lead to a decrease in yield. chemrxiv.org For instance, a p-trifluoromethyl substituent resulted in a significantly lower yield (29%) compared to electron-rich analogues. chemrxiv.org Given the presence of two fluorine atoms and a nitro group, the electron density of the aryl ring in this compound is substantially reduced, which would likely impact its reactivity in such cycloadditions.

Table 1: Examples of Formal [3+2] Cycloaddition of N-Aryl Cyclopropylamines

| Cyclopropylamine (1) | Olefin (2) | Product (3) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| N-phenylcyclopropylamine | Ethyl acrylate | 3aa | 72 | 3:2 | chemrxiv.org |

| N-phenylcyclopropylamine | Methyl methacrylate | 3ad | 99 | 1.5:1 | chemrxiv.orgresearchgate.net |

| N-(p-methoxyphenyl)cyclopropylamine | Ethyl acrylate | 3ha | 81 | 1.5:1 | chemrxiv.org |

| N-(p-trifluoromethylphenyl)cyclopropylamine | Ethyl acrylate | 3ga | 29 | 1:1 | chemrxiv.org |

| N-phenylcyclopropylamine | N-phenylmaleimide | 3an | 75 | >20:1 (endo) | chemrxiv.orgresearchgate.net |

While intermolecular cycloadditions are more common, the reactive intermediates generated from cyclopropylamine ring-opening can also participate in intramolecular reactions. nih.gov The propensity for such pathways depends on the substrate's structure, particularly the presence of a tethered reactive group. If the olefin partner is part of the same molecule as the cyclopropylamine, an intramolecular [3+2] cycloaddition can occur, leading to the formation of bicyclic or polycyclic systems.

The formation of spirocycles, while not explicitly detailed for this compound, is a plausible outcome in certain cycloaddition contexts. For example, cycloaddition with cyclic olefins like cyclohexenone can lead to fused ring systems, with a notable preference for the endo diastereomer. chemrxiv.orgresearchgate.net Spirocyclic frameworks could potentially be accessed through appropriately designed substrates where the cyclization cascade terminates in a spiro-center formation.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can itself be transformed into other important functionalities.

The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic synthesis, providing access to anilines, which are key building blocks. wikipedia.orgorganic-chemistry.org This conversion can be accomplished using a wide array of reagents and conditions. wikipedia.org

Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org Metal-free reductions are also possible using reagents like HSiCl₃ with a tertiary amine or B₂pin₂ with KOtBu. organic-chemistry.org

For more selective or milder reductions, other systems are employed. The reduction of aryl nitro compounds to the corresponding aryl hydroxylamines can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or with Raney nickel and hydrazine (B178648) at low temperatures (0-10 °C). wikipedia.org The choice of reductant is crucial for chemoselectivity, especially in molecules with multiple reducible functional groups. organic-chemistry.org For instance, dinitroarenes can be selectively reduced to nitroanilines using certain reagents. organic-chemistry.org The reduction of the nitro group in this compound to an amino group would yield N¹-cyclopropyl-2,3-difluoro-benzene-1,6-diamine, a potentially useful intermediate for further synthesis.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Product | Reagent/System | Reference |

|---|---|---|

| Aniline | Catalytic Hydrogenation (e.g., Pd/C, H₂) | wikipedia.org |

| Iron (Fe) in acidic media | wikipedia.org | |

| Tin(II) chloride (SnCl₂) | wikipedia.org | |

| Sodium Hydrosulfite (Na₂S₂O₄) | wikipedia.org | |

| Hydroxylamine | Zinc (Zn) in aqueous NH₄Cl | wikipedia.org |

| Raney Nickel / Hydrazine (0-10 °C) | wikipedia.org | |

| Hydrazine | Zinc (Zn) metal (excess) | wikipedia.org |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its effect through both resonance and inductive pathways. researchgate.net This property dramatically alters the electron density and reactivity of the attached aromatic ring. nih.gov In this compound, this effect is compounded by the inductive-withdrawing nature of the two fluorine atoms.

The Hammett equation, which quantifies the electronic effect of substituents, assigns the NO₂ group a high positive σp value (+0.78), confirming its strong electron-withdrawing character. nih.gov This severe depletion of electron density on the benzene ring deactivates it towards electrophilic aromatic substitution reactions. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group (in this case, potentially one of the fluorine atoms). The nitro group's ability to stabilize the negative charge in the Meisenheimer complex intermediate is key to this activation. nih.gov The presence of strong electron-withdrawing groups is crucial for the biological activity of some compounds and also for metabolic pathways like nitroreduction. nih.govnih.gov

Role of Fluorine Substituents in Reactivity Modulation

The presence of two fluorine atoms ortho and meta to the nitro group, and ortho and para to the site of potential nucleophilic attack (assuming displacement of the nitro group or another substituent), profoundly influences the reactivity of the aromatic ring. This influence is a combination of electronic and steric effects.

Aromatic nucleophilic substitution (SNAr) reactions are pivotal in the functionalization of electron-deficient aromatic rings. The rate of these reactions is highly dependent on the nature of the substituents on the aromatic core. In the case of this compound, the fluorine atoms play a crucial role in activating the ring towards nucleophilic attack.

The fluorine atom is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms at the 2- and 3-positions, along with the potent nitro group at the 6-position, create a highly electron-deficient aromatic ring. This strong inductive pull significantly stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack.

Counterintuitively, while fluoride (B91410) is generally a poor leaving group in SN2 reactions due to the strength of the C-F bond, in many SNAr reactions, fluoro-substituted aromatics are more reactive than their chloro, bromo, or iodo counterparts. This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. The exceptional ability of fluorine to stabilize the intermediate through its inductive effect often outweighs its poor leaving group ability.

To quantify the electronic effects of substituents on the reactivity of aromatic compounds, the Hammett equation is often employed. This linear free-energy relationship correlates the reaction rates or equilibrium constants of a series of reactions with the electronic properties of the substituents. For the reaction of this compound with a series of substituted nucleophiles, a Hammett plot would likely show a positive reaction constant (ρ), indicating that the reaction is favored by electron-donating substituents on the nucleophile, which is consistent with a nucleophilic attack on the electron-deficient aromatic ring.

Illustrative Data Table: Relative Reactivity of Halogenated Nitrobenzenes in SNAr

The following table presents hypothetical, yet representative, relative rate constants for a typical SNAr reaction to illustrate the activating effect of fluorine compared to other halogens. These values are based on established principles and data from analogous systems, as specific kinetic data for this compound is not available in the reviewed literature.

| Substituent (X) in 1-X-2,4-dinitrobenzene | Relative Rate Constant (krel) |

| F | 3000 |

| Cl | 15 |

| Br | 5 |

| I | 1 |

The N-cyclopropyl group introduces notable steric bulk in the vicinity of the nitro group and one of the fluorine atoms. This steric hindrance can influence the approach of a nucleophile. Depending on the size of the incoming nucleophile, attack at the positions ortho to the bulky N-cyclopropylamino group may be disfavored. This could lead to a preference for substitution at other activated positions on the ring, assuming a suitable leaving group is present.

The cyclopropyl group itself has interesting electronic properties. While it is an alkyl group and thus might be expected to be electron-donating, its high degree of s-character in the C-H bonds gives it some electron-withdrawing inductive character compared to other alkyl groups. However, it can also stabilize an adjacent positive charge through conjugation, a property that is more relevant in electrophilic aromatic substitution. In the context of SNAr, the primary electronic influence of the N-cyclopropylamino group is likely to be its electron-donating resonance effect (+M effect) as an amine, which would tend to deactivate the ring towards nucleophilic attack. However, this is likely overshadowed by the powerful activating effects of the nitro and difluoro substituents.

The interplay between the steric bulk of the N-cyclopropyl group and the electronic activation provided by the fluorine and nitro groups can lead to complex regiochemical outcomes. For example, in reactions where multiple leaving groups are potentially present, the steric environment created by the N-cyclopropyl group could be a deciding factor in which group is displaced.

Computational chemistry offers a powerful tool for dissecting these combined effects. Calculation of steric parameters, such as Taft's steric parameter (Es) or computationally derived values like ligand repulsive energies, can provide a quantitative measure of the steric bulk of the N-cyclopropylamino group. Similarly, computational analysis of the electron density distribution in the molecule can highlight the most electrophilic sites on the aromatic ring, predicting the most likely positions for nucleophilic attack.

Illustrative Data Table: Calculated Steric and Electronic Parameters

The following table provides a hypothetical set of calculated parameters for the substituents of this compound to illustrate their potential influence. These are representative values and not based on specific experimental or computational studies of this molecule.

| Substituent | Taft Steric Parameter (Es) (Illustrative) | Hammett Constant (σp) (Illustrative) |

| -NO2 | -2.52 | 0.78 |

| -F | -0.46 | 0.06 |

| -NH-cyclopropyl | -1.5 (estimated) | -0.70 (estimated for -NHR) |

Spectroscopic Characterization and Elucidation of Molecular Structure for N Cyclopropyl 2,3 Difluoro 6 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of N-Cyclopropyl-2,3-difluoro-6-nitroaniline is expected to exhibit distinct signals corresponding to the protons on the aromatic ring and the cyclopropyl (B3062369) group. The aromatic region would likely show two multiplets due to the two adjacent protons. The proton on the cyclopropyl group bonded to the nitrogen would appear as a multiplet resulting from coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl ring would also produce complex multiplets in the aliphatic region of the spectrum.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| N-H | 5.0 - 9.0 | Broad Singlet |

| Cyclopropyl-CH | 2.0 - 3.0 | Multiplet |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | Multiplets |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

¹³C NMR Spectral Analysis: Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts influenced by the fluorine, nitro, and N-cyclopropylamino substituents. The carbon atoms bonded to fluorine would show characteristic splitting (C-F coupling). The cyclopropyl group would display two signals: one for the methine carbon and one for the two equivalent methylene carbons.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-F | 150 - 165 (d, JCF) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C | 115 - 140 |

| Cyclopropyl-CH | 20 - 30 |

| Cyclopropyl-CH₂ | 5 - 15 |

(d = doublet, JCF = carbon-fluorine coupling constant)

¹⁹F NMR Spectral Analysis: Fluorine Environments and Through-Space/Bond Couplings

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the benzene (B151609) ring. These signals would likely appear as doublets of doublets due to coupling with each other (F-F coupling) and with the adjacent aromatic proton (H-F coupling).

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, between the aromatic protons and between the protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the aromatic ring and the connection of the cyclopropyl group to the nitrogen atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides insights into the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Identification of Characteristic Functional Group Frequencies (e.g., N-H, C=C, N-O stretching)

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

Expected Vibrational Frequencies

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (cyclopropyl) | Stretching | 2900 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-O (nitro group) | Asymmetric Stretching | 1500 - 1550 |

| N-O (nitro group) | Symmetric Stretching | 1300 - 1350 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1100 - 1300 |

The presence and position of these bands would confirm the presence of the key functional groups within the molecule. For instance, the strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group would be a prominent feature.

Correlation of Experimental Spectra with Quantum Chemical Calculations

While specific quantum chemical calculations for this compound are not extensively detailed in publicly available literature, the general methodology for such analysis is well-established. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to predict the geometric and electronic structure of a molecule. These computational models can forecast spectroscopic data, which is then compared with experimental results to confirm the molecular structure. This comparative approach is crucial for unambiguously assigning spectral features to specific molecular vibrations or electronic transitions, thereby providing a robust characterization of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides the exact mass of the parent ion, which is essential for confirming the elemental composition of this compound. The precise mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different atomic compositions.

Table 1: HRMS Data for this compound

| Property | Value |

| Chemical Formula | C₉H₇F₂N₂O₂ |

| Exact Mass | 213.0479 |

| Monoisotopic Mass | 213.0479 |

Note: The data in this table is based on the theoretical calculation of the compound's molecular formula.

Analysis of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, the molecule is ionized and breaks apart into characteristic fragment ions. Analyzing these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of its atoms and the presence of specific functional groups. For this compound, expected fragmentation would likely involve the loss of the nitro group (NO₂) or cleavage of the cyclopropyl ring, providing evidence for these structural motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, which are influenced by its chromophoric groups and the solvent environment.

Chromophore Analysis related to the Nitroaniline Moiety

The nitroaniline portion of the molecule acts as the primary chromophore, the part of the molecule responsible for absorbing UV-visible light. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring leads to characteristic absorption bands. The specific substitution pattern, including the fluorine atoms and the cyclopropyl group, modulates the energy of these electronic transitions.

Investigation of Solvatochromic Effects and Electronic Absorptions

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. By measuring the UV-Vis absorption spectrum of this compound in a variety of solvents with different polarities, researchers can investigate how the solvent interacts with the molecule's ground and excited electronic states. These studies reveal information about the molecule's dipole moment and the nature of its electronic transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine the exact coordinates of each atom, leading to a detailed understanding of its molecular structure. For a molecule like this compound, this method would yield critical insights into its conformation, intermolecular interactions, and precise geometric parameters.

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its physical and chemical properties. For this compound, X-ray crystallography would reveal the planarity of the aniline (B41778) ring and the orientation of its various substituents.

A critical aspect of the molecular conformation is the set of torsion angles, which define the rotational orientation around single bonds. In the case of this compound, the key torsion angles would include:

The angle describing the rotation of the cyclopropyl group relative to the C-N bond.

The torsion angle of the N-H bond relative to the plane of the benzene ring.

The orientation of the nitro group relative to the aromatic ring.

The aniline molecule itself is non-planar, with the amino group typically lying at an angle to the plane of the benzene ring. researchgate.net The presence of substituents on the phenyl ring, such as the fluorine atoms and the nitro group in this compound, would be expected to alter this out-of-plane angle. researchgate.net

Table 1: Hypothetical Torsion Angles for this compound (Note: The following table is illustrative and not based on experimental data, as such data for the specific compound is not publicly available.)

| Torsion Angle | Description | Hypothetical Value (°) |

| C1-C6-N-C7 | Defines the orientation of the cyclopropyl group | 120 |

| C2-C1-N-H | Describes the amino proton's position relative to the ring | 35 |

| C5-C6-N-O1 | Defines the twist of the nitro group | 15 |

In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. The specific arrangement, or crystal packing, is governed by intermolecular forces. X-ray crystallography elucidates these interactions, which can include:

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

C-H···π Interactions: The hydrogen atoms of the cyclopropyl group or the aromatic ring can interact with the electron-rich π-system of a neighboring molecule.

Understanding these interactions is key to predicting the material properties of the compound, such as its melting point and solubility.

X-ray crystallography provides highly accurate measurements of bond lengths and bond angles. For this compound, this data would offer a deep understanding of its electronic structure.

Substituents on an aniline ring can significantly influence the bond lengths within the ring and the C-N bond length. researchgate.net Electron-withdrawing groups, like the nitro group, tend to decrease the C-N bond length, while electron-donating groups have the opposite effect. researchgate.net The presence of both electron-withdrawing (nitro, fluoro) and potentially electron-donating (cyclopropylamino) functionalities in this compound would lead to a complex interplay of electronic effects reflected in its bond parameters.

Table 2: Representative Bond Lengths and Angles for Substituted Anilines (Note: This table provides general, representative data for substituted anilines to illustrate the type of information obtained from X-ray crystallography. It is not specific to this compound.)

| Bond/Angle | Typical Bond Length (Å) / Angle (°) | Electronic Interpretation |

| C-N | 1.35 - 1.45 | Reflects the degree of conjugation between the nitrogen lone pair and the aromatic ring. |

| C-NO₂ | 1.45 - 1.50 | Indicates the strength of the bond to the electron-withdrawing nitro group. |

| C-F | 1.32 - 1.38 | A strong, polar bond due to the high electronegativity of fluorine. |

| ∠ C-N-C | ~120° | The angle around the nitrogen atom, indicating its hybridization state. |

| ∠ O-N-O | ~125° | The angle within the nitro group. |

The precise bond lengths and angles can be correlated with theoretical calculations to provide a comprehensive picture of the molecule's electronic landscape.

Photoelectron Spectroscopy (PES) for Ionization Energies

Photoelectron spectroscopy is a technique used to measure the ionization energies of molecules. It involves irradiating a sample with high-energy photons (UV or X-rays) and measuring the kinetic energy of the ejected electrons. Based on the principle of energy conservation, the ionization energy can be calculated.

For this compound, PES would provide valuable information about the energies of its molecular orbitals. The resulting spectrum would show a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The positions and intensities of these bands can be used to:

Determine the energy levels of the valence electrons.

Understand the electronic effects of the substituents on the aniline ring.

Corroborate and refine the results of quantum chemical calculations.

While Koopmans' theorem provides a theoretical framework for approximating ionization energies from Hartree-Fock orbital energies, experimental PES data is crucial for validation. acs.org The study of substituted anilines has shown that quantum chemical parameters, such as the minimum local ionization energy on the molecular surface, correlate well with Hammett σ values, which quantify the electronic influence of substituents. acs.org

As with the crystallographic data, specific photoelectron spectroscopy data for this compound is not currently available in the surveyed literature.

Computational and Theoretical Chemistry of this compound: A Field in Need of Exploration

A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies of the compound This compound . Despite the detailed structural outline provided for a comprehensive analysis, no specific scholarly articles or dedicated research could be identified that focus on the quantum chemical calculations, electronic structure, charge distribution, or theoretical spectroscopy of this particular molecule.

The specified areas of inquiry, including Density Functional Theory (DFT) and ab initio methods for geometry optimization, electronic structure analysis through HOMO-LUMO energy gaps, and charge distribution via Mulliken and Natural Population Analysis (NPA), remain unexplored for this compound in the accessible scientific domain. Similarly, there is no published research on the Natural Bond Orbital (NBO) analysis for understanding its intramolecular bonding and charge transfer interactions, nor are there any theoretical predictions of its NMR chemical shifts and coupling constants.

While computational studies are prevalent for a wide array of organic molecules, allowing for deep insights into their reactivity, stability, and spectroscopic properties, it appears that this compound has not yet been a subject of such detailed investigation. The parent compound, 2,3-Difluoro-6-nitroaniline , has a record in chemical databases like PubChem, but this does not extend to in-depth computational analyses, and critically, lacks the cyclopropyl group which would significantly alter the molecule's conformational landscape and electronic properties.

The absence of research in this area means that data tables for bond lengths, angles, dihedral angles from optimized geometries, HOMO-LUMO energy values, atomic charges, and predicted NMR shifts cannot be generated at this time. Such data is foundational to the computational chemistry outline requested and must be derived from specific, peer-reviewed research to ensure scientific accuracy.

This highlights a unique opportunity for new research. A computational study on this compound would be a novel contribution to the field, providing valuable data on how the interplay of the cyclopropyl, difluoro, and nitroaniline moieties influences the molecule's structure and electronic characteristics. Until such research is conducted and published, a detailed and scientifically rigorous article on the computational and theoretical chemistry of this specific compound cannot be compiled.

Computational and Theoretical Chemistry Studies of N Cyclopropyl 2,3 Difluoro 6 Nitroaniline

Theoretical Spectroscopy for Property Prediction and Assignment

Simulation of Vibrational (IR/Raman) Spectra and Detailed Mode Assignments

The vibrational spectra (Infrared and Raman) of a molecule provide a fingerprint based on its molecular motions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for simulating these spectra and assigning the vibrational modes to specific atomic and group motions within the molecule.

For a molecule like N-Cyclopropyl-2,3-difluoro-6-nitroaniline, DFT calculations would typically be performed to first optimize the ground-state molecular geometry. Following this, the harmonic vibrational frequencies are calculated. These calculated frequencies, after an appropriate scaling factor is applied to correct for anharmonicity and basis set deficiencies, can be compared with experimentally obtained spectra. nih.gov

The process involves:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

Mode Assignment: Each calculated frequency corresponds to a specific normal mode of vibration. These are assigned by visualizing the atomic motions associated with each mode. For this compound, key vibrational modes would include N-H stretching and bending, C-N stretching, NO₂ symmetric and asymmetric stretches, C-F stretching, and various vibrations of the cyclopropyl (B3062369) and phenyl rings. researchgate.netresearchgate.net

Studies on related molecules like 2-nitroaniline (B44862) have successfully used DFT methods (e.g., B3LYP with basis sets like 6-31G or 6-31+G) to calculate and assign vibrational modes, showing good agreement with experimental data. researchgate.net For instance, the characteristic stretching vibrations of the nitro (NO₂) group are typically observed in the 1500-1560 cm⁻¹ (asymmetric) and 1330-1390 cm⁻¹ (symmetric) regions. researchgate.net

Table 1: Illustrative Vibrational Mode Assignments for a Substituted Nitroaniline (based on literature for analogous compounds)

| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Assignment Description |

| ~3500 | High | N-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1620 | High | NH₂ scissoring/bending |

| ~1540 | Very High | Asymmetric NO₂ stretching |

| ~1350 | High | Symmetric NO₂ stretching |

| ~1280 | Medium | C-N stretching |

| ~1250 | Medium | C-F stretching |

| ~1050 | Low | Cyclopropyl ring breathing |

This table is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated DFT calculations.

Calculation of UV-Vis Spectra and Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption spectra and understanding the electronic transitions of organic molecules. youtube.comyoutube.commedium.com For this compound, this analysis would reveal how the molecule absorbs light and which orbitals are involved.

The procedure involves:

Performing a ground-state geometry optimization using DFT.

Running a TD-DFT calculation on the optimized geometry to compute the vertical excitation energies and oscillator strengths. mdpi.com The excitation energies correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths relate to the intensity of the absorption bands.

Analyzing the molecular orbitals (e.g., HOMO and LUMO) involved in the most significant electronic transitions to characterize them (e.g., π→π* or n→π* transitions).

For nitroaniline derivatives, the UV-Vis spectrum is often characterized by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the aromatic ring. chemrxiv.org Solvation effects are also crucial and can be modeled using methods like the Polarizable Continuum Model (PCM). medium.com Studies on para-nitroaniline have shown that the polarity of the solvent can significantly shift the absorption bands, with more polar solvents leading to a redshift (shift to longer wavelengths) of the ICT band. chemrxiv.org

Table 2: Illustrative TD-DFT Calculation Results for a Substituted Nitroaniline

| Excitation | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~380 | ~0.25 | HOMO → LUMO (π→π, ICT) |

| S₀ → S₂ | ~290 | ~0.10 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~260 | ~0.15 | HOMO → LUMO+1 (π→π*) |

This table is a generalized representation. Actual results for this compound would depend on the specific electronic effects of the cyclopropyl and fluorine substituents.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for mapping out the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. rsc.org

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving this compound, such as a nucleophilic aromatic substitution (SₙAr), computational methods can locate the transition state (TS) structure connecting reactants and products. researchgate.net A transition state is a first-order saddle point on the potential energy surface. Its structure reveals the geometry of the molecule at the peak of the energy barrier.

Once the TS is located and confirmed (by having exactly one imaginary frequency), its energy can be compared to the energy of the reactants to calculate the activation energy (Eₐ). This value is critical as it determines the reaction rate. Lower activation energies correspond to faster reactions. researchgate.netnih.gov DFT calculations are routinely used for this purpose.

Reaction Pathway Mapping and Energetic Profiles for Key Transformations

By identifying the reactants, intermediates, transition states, and products, a complete energetic profile for a reaction pathway can be constructed. nih.gov For a reaction like the synthesis of this compound, this would involve calculating the relative energies of all species along the proposed reaction coordinate.

For example, in a nucleophilic aromatic substitution reaction on a difluoro-nitrobenzene precursor with cyclopropylamine (B47189), the pathway would likely involve the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Computational modeling can confirm the existence and stability of this intermediate and determine whether its formation or its collapse is the rate-determining step of the reaction. researchgate.net

Prediction of Regioselectivity and Diastereoselectivity in Complex Reactions

This compound has multiple potential reaction sites. Computational chemistry can be used to predict the regioselectivity of reactions, such as further substitutions on the aromatic ring. This is often achieved by comparing the activation energies for attack at different positions. The pathway with the lowest activation energy barrier is the most likely to be observed. nih.gov

Similarly, for reactions that can produce stereoisomers, the relative energies of the different diastereomeric transition states can be calculated. The transition state with the lower energy will lead to the major product, thus allowing for the prediction of diastereoselectivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. acta.co.in An MD simulation of this compound, typically in a solvent box, could be used to:

Study Solvation: Analyze the structure of the solvent molecules around the solute and calculate properties like the radial distribution function to understand how the solvent organizes itself around the nitro, amino, and cyclopropyl groups. acta.co.in

Explore Conformational Dynamics: The N-cyclopropyl and nitro groups can rotate relative to the benzene (B151609) ring. MD simulations can explore the accessible conformations of the molecule in solution and determine the most stable or populated conformational states.

Analyze Intermolecular Interactions: In condensed phases or in the presence of other molecules (e.g., a biological receptor), MD can reveal the nature and duration of intermolecular interactions like hydrogen bonds or π-π stacking. nih.gov

MD simulations require a force field, which defines the potential energy of the system. For a novel molecule like this compound, these force field parameters would need to be carefully derived, often using quantum mechanical calculations.

Conformational Flexibility and Dynamic Behavior in Solution

The conformational flexibility of this compound is primarily dictated by the rotational barriers around the C(aryl)-N(amine) bond and the orientation of the cyclopropyl group relative to the aniline (B41778) plane. The presence of bulky and electronically distinct substituents on the aniline ring, namely the two fluorine atoms and the nitro group, introduces significant steric and electronic effects that influence the molecule's preferred conformations.

A critical aspect of the conformational analysis is the dihedral angle between the plane of the cyclopropyl ring and the phenyl ring, as well as the pyramidalization at the nitrogen atom. Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in determining the potential energy surface for these rotations and identifying the global and local energy minima corresponding to stable conformers.

To illustrate the type of data that would be generated from such a study, the following table presents hypothetical relative energies for possible conformers of this compound. These values are representative of what a computational analysis might reveal.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 0° (eclipsed) | 5.2 | 0.1 |

| B | 60° (gauche) | 0.8 | 27.2 |

| C | 90° | 1.5 | 9.9 |

| D | 120° (gauche) | 0.0 (global minimum) | 62.8 |

| E | 180° (anti) | 2.5 | 0.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Analysis of Intermolecular Interactions with Solvent and Other Molecules

The intermolecular interactions of this compound are crucial for understanding its solubility, reactivity, and potential biological activity. The molecule possesses several sites capable of engaging in various non-covalent interactions. The nitro group is a strong hydrogen bond acceptor, while the amine proton can act as a hydrogen bond donor. The fluorine atoms can participate in weaker hydrogen bonds and dipole-dipole interactions. The aromatic ring is capable of engaging in π-π stacking and cation-π interactions.

In solution, the nature of the solvent will significantly influence the conformational preferences and the types of intermolecular interactions that predominate. In polar protic solvents, such as water or alcohols, hydrogen bonding between the solvent and the nitro and amino groups of the solute would be the dominant interaction. In aprotic polar solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), dipole-dipole interactions would play a a more significant role.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these weak interactions. Molecular dynamics (MD) simulations can further provide insights into the dynamic nature of these interactions and the solvation structure around the molecule.

The following table provides a hypothetical summary of the types of intermolecular interactions this compound might form with different solvents, which could be elucidated through detailed computational analysis.

Table 2: Hypothetical Intermolecular Interaction Analysis of this compound in Various Solvents

| Solvent | Primary Interaction Type | Key Interacting Groups on Solute | Estimated Interaction Energy Range (kcal/mol) |

| Water | Hydrogen Bonding | -NO2 (acceptor), -NH (donor) | -3 to -8 |

| Methanol | Hydrogen Bonding | -NO2 (acceptor), -NH (donor) | -2 to -7 |

| Acetonitrile | Dipole-Dipole | -NO2, -F | -1 to -4 |

| Chloroform | Weak Hydrogen Bonding | -NO2 (acceptor) | -0.5 to -2 |

| Benzene | π-π Stacking | Phenyl Ring | -1 to -3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Derivatization and Strategic Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Functionalized Aromatics

The strategic placement of reactive functional groups on the N-Cyclopropyl-2,3-difluoro-6-nitroaniline scaffold makes it a valuable starting material for the synthesis of a diverse range of more complex molecules. The nitro group can be readily reduced to an amine, opening pathways to vicinal diamines, while the fluorine atoms can influence the reactivity of the aromatic ring and serve as sites for nucleophilic substitution or as modulators of biological activity in the final products.

Preparation of Substituted Anilines and Phenylenediamines

A key transformation of this compound is the reduction of its nitro group to an amine, yielding N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine. This reaction is a critical step in the synthesis of various heterocyclic systems. A common and effective method for this reduction is catalytic hydrogenation.

For instance, a related compound, N-cyclopropyl-5-fluoro-2-nitroaniline, has been successfully reduced to N-cyclopropyl-4-fluoro-benzene-1,2-diamine using 10% palladium on carbon under a hydrogen atmosphere in methanol. nih.gov This method proceeds overnight at room temperature and, after filtration through Celite and concentration, yields the desired diamine. nih.gov A similar strategy is expected to be highly effective for the reduction of this compound.

Table 1: Plausible Synthesis of N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine

| Reactant | Reagents and Conditions | Product |

| This compound | 10% Pd/C, H₂ (atm), Methanol, Room Temperature | N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine |

The resulting N-cyclopropylated phenylenediamine is a valuable building block for the synthesis of various heterocyclic compounds.

Synthesis of N-Cyclopropylated Heterocyclic Systems (e.g., Benzimidazoles, Quinolines)

The N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine, derived from the parent nitroaniline, is a key precursor for the synthesis of N-cyclopropylated benzimidazoles. The condensation of this diamine with various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives, leads to the formation of the benzimidazole (B57391) ring system. mdpi.comrsc.orgnih.gov

For example, the reaction of N-cyclopropyl-4,5-difluorobenzene-1,2-diamine with carbonyldiimidazole in tetrahydrofuran (B95107) (THF) at room temperature for 20 hours has been shown to produce 1-cyclopropyl-5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one. nih.gov This reaction demonstrates a straightforward method for constructing the benzimidazole core from the corresponding diamine. It is anticipated that N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine would react similarly to yield the corresponding 1-cyclopropyl-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one.

The synthesis of N-cyclopropylated quinolines from this compound can be envisioned through classic quinoline (B57606) syntheses such as the Doebner-von Miller reaction. wikipedia.org This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.org Following the reduction of the nitro group in this compound to the corresponding diamine, a subsequent Doebner-von Miller reaction with an appropriate α,β-unsaturated aldehyde or ketone could yield a difluoro-N-cyclopropyl-diaminoquinoline derivative. The reaction of anilines with α,β-unsaturated carbonyl compounds is a well-established method for forming quinolines. wikipedia.org

Building Block for Complex Polycyclic Structures and Scaffolds

While specific examples are not prevalent in the literature, the highly functionalized nature of this compound and its diamino derivative makes them attractive starting points for the construction of more complex polycyclic and polyheterocyclic systems. The presence of two amino groups in the reduced form allows for the formation of two separate heterocyclic rings fused to the central benzene (B151609) core. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of phenazine-type structures. Furthermore, the fluorine atoms can be exploited for further functionalization through nucleophilic aromatic substitution, enabling the annulation of additional rings.

Rational Design of Derivatives for Structure-Reactivity Relationship Studies

The systematic modification of the different functional groups on the this compound framework allows for a detailed exploration of structure-reactivity relationships. By altering the electronic and steric properties of the molecule, the outcomes of various chemical transformations can be finely tuned.

Systematic Modification of the Cyclopropyl (B3062369), Fluoro, and Nitro Moieties

The reactivity of this compound can be systematically modulated by altering each of its key functional groups.

Cyclopropyl Group: Replacement of the cyclopropyl group with other alkyl or aryl substituents would directly impact the steric environment around the amino group and the electronic properties of the aniline nitrogen. The cyclopropyl group itself is known to act as a good π-electron donor, which can influence conjugation and aromaticity. rsc.org

Fluoro Groups: The number and position of the fluorine atoms significantly influence the electronic nature of the aromatic ring. Fluorine is a strongly electronegative atom, and its presence generally decreases the basicity of the aniline. rsc.org The ortho-position of the fluorine atoms relative to the amino and nitro groups creates a unique electronic environment.

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H proton. Modification of the nitro group, for example, by reduction to an amino group, dramatically alters the reactivity of the molecule, transforming it from an electron-poor to an electron-rich system.

Exploration of Electronic and Steric Effects on Chemical Transformations

The interplay of electronic and steric effects in this compound and its derivatives governs their reactivity in various chemical transformations.

Electronic Effects: The two ortho-fluorine atoms and the ortho-nitro group exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, which significantly reduce the nucleophilicity of the aniline nitrogen. This reduced nucleophilicity can influence the conditions required for reactions such as acylation or alkylation of the amino group. Upon reduction of the nitro group, the newly formed amino group, along with the existing N-cyclopropylamino group, will act as electron-donating groups, activating the ring towards electrophilic substitution.

Steric Effects: The N-cyclopropyl group, while relatively small, can exert some steric hindrance around the nitrogen atom, potentially influencing the approach of bulky reagents. The ortho-fluoro and ortho-nitro groups also contribute to steric crowding around the amino group, a phenomenon known as the ortho effect, which can inhibit protonation and affect the basicity of the aniline. wikipedia.orgrsc.org This steric hindrance can also play a role in the regioselectivity of reactions involving the aromatic ring.

Enabling Novel Synthetic Methodologies

The unique structural amalgamation of a cyclopropyl group, a difluorinated aromatic ring, and a nitro functionality in this compound presents a versatile platform for the development of innovative synthetic strategies. This section explores its potential in constructing complex molecular architectures through cascade and multicomponent reactions, and as a substrate for pioneering new catalytic transformations.

Cascade and Multicomponent Reactions Incorporating this compound

While specific literature detailing the direct application of this compound in cascade and multicomponent reactions (MCRs) is not extensively documented, its inherent functionalities suggest significant potential for such transformations. Cascade reactions, which involve a sequence of intramolecular transformations, and MCRs, where three or more reactants combine in a single pot, are highly valued for their efficiency and atom economy in generating molecular diversity.

The presence of the primary amine and the nitro group on the aromatic ring of this compound makes it a prime candidate for reactions that build heterocyclic scaffolds. For instance, the amino group can readily participate in imine formation, a key initiating step in many MCRs like the Strecker, Ugi, and Povarov reactions.

Table 1: Potential Multicomponent Reactions (MCRs) for this compound

| MCR Type | Potential Reactants | Potential Product Scaffold |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

| Povarov Reaction | Aldehyde, Dienophile | Tetrahydroquinoline Derivatives |

| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinone Derivatives |

The nitro group, a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This feature could be exploited in cascade sequences where an initial reaction at the amine is followed by an intramolecular cyclization onto the aromatic ring. Furthermore, the nitro group can be reduced in situ to an amino group, which can then participate in a subsequent reaction, expanding the possibilities for complex molecule synthesis in a single operation.

Development of New Catalytic Transformations Utilizing the Compound's Unique Features

The distinct electronic and steric properties of this compound make it an intriguing substrate for the development of novel catalytic transformations. The cyclopropyl group, a strained three-membered ring, can undergo unique catalytic ring-opening reactions, providing access to diverse functionalized aliphatic chains.

The catalytic reduction of the nitro group is a well-established transformation. However, the presence of the fluorine atoms and the cyclopropyl group could influence the selectivity and efficiency of various catalytic systems. Research in this area could lead to the development of new catalysts that are specifically tailored for the chemoselective reduction of nitro groups in such highly functionalized molecules, leaving other reducible groups intact.

Cross-coupling reactions are a cornerstone of modern organic synthesis. The C-N bond of the cyclopropylamine (B47189) moiety and the C-F and C-NO2 bonds on the aromatic ring offer multiple sites for catalytic functionalization. For example, nickel-catalyzed reductive cross-coupling reactions have been reported for the arylation of cyclopropylamine derivatives, suggesting that this compound could be a valuable building block for the synthesis of complex arylcyclopropylamines. researchgate.net

Table 2: Potential Catalytic Transformations for this compound

| Transformation | Potential Catalyst | Potential Product |

| Selective Nitro Reduction | Transition Metal (e.g., Pd, Pt, Ni) | N-Cyclopropyl-2,3-difluoro-benzene-1,6-diamine |

| C-N Cross-Coupling | Palladium or Nickel-based catalysts | Substituted diphenylamines |

| C-F Activation/Functionalization | Transition Metal complexes | Derivatized fluoroaromatics |

| Cyclopropyl Ring-Opening | Rhodium or other transition metals | Functionalized anilines |

The development of catalytic systems that can selectively activate and transform one functional group in the presence of others within the this compound framework would represent a significant advancement in synthetic methodology. The insights gained from studying the reactivity of this molecule could pave the way for more sophisticated and efficient synthetic routes to a wide range of complex and valuable chemical entities.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective and Enantioselective Synthetic Approaches

The synthesis of cyclopropylamines is a topic of considerable interest due to their prevalence in biologically active molecules. nih.gov Future research should focus on developing novel stereoselective and enantioselective synthetic routes to N-Cyclopropyl-2,3-difluoro-6-nitroaniline.

Currently, the synthesis of similar compounds often involves nucleophilic aromatic substitution (SNAr) on a poly-substituted benzene (B151609) ring. A plausible route to this compound would be the reaction of 1,2,3-trifluoro-4-nitrobenzene (B1329356) with cyclopropylamine (B47189). However, this approach does not inherently control the stereochemistry of the cyclopropylamine moiety if it were to be substituted.

Future work could explore the following:

Asymmetric Catalysis: The development of chiral catalysts for the direct cyclopropanation of an appropriate aniline (B41778) precursor or the amination of a cyclopropyl (B3062369) precursor would be a significant advancement. nih.gov This could involve transition-metal catalysis, leveraging metals like rhodium, copper, or palladium, which are known to be effective in C-N bond formation and cyclopropanation reactions. rsc.orgnih.govrsc.orgnih.gov

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the aniline or cyclopropylamine fragment could enable diastereoselective synthesis, with the auxiliary being removed in a subsequent step.

Biocatalysis: Engineered enzymes, such as transaminases or cyclopropanating enzymes, could offer a highly selective and environmentally benign route to enantiopure this compound. researchgate.net

A key challenge will be to achieve high levels of stereocontrol in the presence of the deactivating nitro group and the ortho- and meta-directing fluorine atoms.

Investigation of Photochemical Reactivity and Excited State Dynamics

The photochemistry of nitroaromatic compounds is a rich and complex field. The presence of both a nitro group and an amino group on the same aromatic ring, as seen in ortho-nitroaniline, can lead to interesting photochemical reaction pathways upon UV excitation. acs.org For this compound, future research could delve into its photochemical reactivity and excited-state dynamics.

Key areas of investigation would include:

Intramolecular Hydrogen Transfer: Studies on similar molecules, like ortho-nitroaniline, have shown that intramolecular hydrogen transfer from the amino to the nitro group can occur upon photoexcitation. acs.org Investigating whether a similar pathway is accessible for this compound and how the cyclopropyl and fluorine substituents influence this process would be of fundamental interest.

Photoreduction of the Nitro Group: The selective photoreduction of the nitro group to an amino group is a valuable transformation. dntb.gov.uaresearchgate.net Research could explore the use of different photocatalysts and reaction conditions to achieve the efficient and selective photoreduction of this compound, potentially leading to the synthesis of novel diamine compounds.

Ring-Opening Reactions: The strained cyclopropyl ring is susceptible to ring-opening reactions under various conditions. It would be valuable to investigate if photochemical excitation can induce ring-opening of the cyclopropyl group, potentially leading to novel rearranged products. acs.org

Femtosecond time-resolved spectroscopy could be a powerful tool to probe the excited-state dynamics of this molecule and elucidate the primary photochemical events. acs.org

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comchemistrysteps.com The mechanism of SNAr reactions involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The direct observation and characterization of such intermediates are crucial for a complete understanding of the reaction mechanism.

Future research should employ advanced in situ spectroscopic techniques to monitor the progress of the reaction between a suitable fluoro-nitro-aromatic precursor and cyclopropylamine. Techniques such as:

ReactIR (In-situ FTIR): To follow the disappearance of reactants and the appearance of products and intermediates in real-time.

Process NMR: To obtain detailed structural information about the species present in the reaction mixture at any given time.

Raman Spectroscopy: To complement IR data and provide information on non-polar bonds.

High-throughput experimentation (HTE) combined with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS) could also be used to quickly screen various reaction conditions (e.g., solvents, bases, temperatures) to optimize the synthesis. nih.gov This would not only lead to more efficient synthetic protocols but also provide a wealth of data for mechanistic studies.

Integration of Machine Learning and Artificial Intelligence for Property and Reactivity Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reactivity, thus accelerating the discovery and optimization of new molecules and reactions. acellera.comresearchgate.netarxiv.org For a relatively under-explored molecule like this compound, ML and AI can play a significant role in guiding future research efforts.

Potential applications include:

Property Prediction: ML models can be trained on large datasets of known molecules to predict a wide range of properties for this compound, such as its solubility, melting point, and potential biological activity. researchgate.netarxiv.org This can help prioritize experimental work.

Reactivity Prediction: AI algorithms can be developed to predict the outcome of reactions involving this compound. For instance, predicting the regioselectivity of further functionalization or the likelihood of success for a proposed synthetic step.

De Novo Design: Generative models could be used to design new derivatives of this compound with desired properties, which can then be synthesized and tested.

The success of these approaches will heavily depend on the availability of high-quality training data. acellera.comarxiv.org Therefore, a concerted effort to generate and curate experimental data for this and related compounds will be crucial.

Exploration of New Catalytic Cycles and Reagents for this compound Transformations

The unique structural features of this compound open up possibilities for a variety of chemical transformations. Future research should focus on exploring new catalytic cycles and reagents to functionalize this molecule in novel ways.

Promising areas for investigation include:

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the cyclopropyl group would provide a highly efficient way to synthesize new derivatives. This could be achieved using transition-metal catalysts, such as those based on palladium, rhodium, or iridium.

Cross-Coupling Reactions: The fluorine atoms on the aromatic ring could potentially serve as leaving groups in cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov

Directed Nucleophilic Aromatic Substitution: The development of directing groups that could control the position of further nucleophilic substitution on the aromatic ring would be a powerful tool for regioselective synthesis. rsc.org

Catalytic Ring-Opening/Expansion: Exploring catalytic methods to selectively open or expand the cyclopropyl ring could lead to the synthesis of novel heterocyclic or carbocyclic structures. acs.orgacs.org

The development of new catalytic systems, including novel ligands and organocatalysts, will be key to unlocking the full synthetic potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-2,3-difluoro-6-nitroaniline?

- Methodological Answer : The compound can be synthesized via nitration of a cyclopropane-substituted aniline precursor. Controlled nitration conditions (e.g., mixed acid system: H₂SO₄/HNO₃ at 0–5°C) are critical to avoid over-nitration or decomposition. Protecting the cyclopropyl amine group with acetyl or tert-butoxycarbonyl (Boc) groups prior to nitration improves yield . Post-reaction deprotection under acidic or basic conditions recovers the amine functionality. Reaction progress should be monitored via TLC or HPLC using nitroaniline standards for comparison .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic fluorines), while ¹H NMR resolves cyclopropyl protons (δ ~ 1.0–3.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Compare retention times with nitroaniline standards (e.g., 2-nitroaniline, 3-nitroaniline) .

Q. What solvents are suitable for solubility testing of this compound?

- Methodological Answer : Due to the electron-withdrawing nitro and fluorine groups, polar aprotic solvents (e.g., DMSO, DMF) are preferred. Solubility can be quantified via gravimetric analysis: dissolve known masses in heated solvents, cool gradually, and measure precipitate formation. Fluorine substituents reduce solubility in non-polar solvents like hexane .

Q. What safety precautions are necessary during handling?

- Methodological Answer : Nitroaromatics are potential oxidizers and may decompose under heat or light. Use inert atmospheres (N₂/Ar) during synthesis, and store at 2–8°C in amber glass. Decomposition products (e.g., nitroso derivatives) should be analyzed via GC-MS .

Advanced Research Questions

Q. How does the nitro group influence reactivity in cross-coupling reactions?